molecular formula C12H11IN2O2S B1321662 N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide CAS No. 209971-43-7

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Cat. No. B1321662
M. Wt: 374.2 g/mol
InChI Key: FSQZWFRWAZIXCK-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

p-Toluenesulfonyl chloride (2.00 g, 10.4 mmol) was added to a solution of 5-iodo-2-aminopyridine (2.50 g, 11.4 mmol) in 6 mL of pyridine, and the resultant solution was warmed at 90° C. for 18 h. After cooling to room temperature, the solution was added portionwise to 75 mL of ice-water with stirring. The resultant precipitate was collected, washed with water, and dried in vacuo to afford a pale yellow powder, which was stirred with 20 mL of methanol for several minutes. The solid product was then collected, washed with methanol, and dried in vacuo to provide the title compound as an off-white powder. LC/MS 374.8 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[I:12][C:13]1[CH:14]=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=1.CO>N1C=CC=CC=1>[I:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)(=[O:9])=[O:8])=[N:17][CH:18]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
2.5 g
Type
reactant
Smiles
IC=1C=CC(=NC1)N
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
75 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow powder, which
CUSTOM
Type
CUSTOM
Details
The solid product was then collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=NC1)NS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.